molecular formula C4H6N4 B184050 2-Hydrazinopyrimidine CAS No. 7504-94-1

2-Hydrazinopyrimidine

Cat. No. B184050
CAS RN: 7504-94-1
M. Wt: 110.12 g/mol
InChI Key: QDGHXQFTWKRQTG-UHFFFAOYSA-N
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Patent
US08202873B2

Procedure details

Dissolve 2,4-pentanedione (0.81 mL, 7.85 mmol) and pyrimidin-2-yl-hydrazine (1.037 g, 9.42 mmol) in acetic acid (10 mL). Stir the mixture for 69 hr. at room temperature then concentrate. Dilute the residue with saturated aqueous sodium bicarbonate, extract 3 times with DCM, dry (sodium sulfate), filter and concentrate to give 2-(3,5-dimethylpyrazol-1-yl)-pyrimidine as a white solid (1.333 g, 97%). MS (ES): m/z=175 [M+H]+.
Quantity
0.81 mL
Type
reactant
Reaction Step One
Quantity
1.037 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=O)[CH2:3][C:4](=O)[CH3:5].[N:8]1[CH:13]=[CH:12][CH:11]=[N:10][C:9]=1[NH:14][NH2:15]>C(O)(=O)C>[CH3:1][C:2]1[CH:3]=[C:4]([CH3:5])[N:14]([C:9]2[N:10]=[CH:11][CH:12]=[CH:13][N:8]=2)[N:15]=1

Inputs

Step One
Name
Quantity
0.81 mL
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
1.037 g
Type
reactant
Smiles
N1=C(N=CC=C1)NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
Stir the mixture for 69 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
at room temperature then concentrate
ADDITION
Type
ADDITION
Details
Dilute the residue with saturated aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extract 3 times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
69 h
Name
Type
product
Smiles
CC1=NN(C(=C1)C)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.333 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.